molecular formula C16H14F6N4O2 B580119 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one CAS No. 1253056-01-7

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

Cat. No.: B580119
CAS No.: 1253056-01-7
M. Wt: 408.304
InChI Key: GUBAVYYUZMCLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a sophisticated chemical intermediate of significant importance in medicinal chemistry and pharmaceutical development. Its primary research application is as a key synthetic precursor in the production of Omarigliptin (MK-3102), a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes. The complex structure of this compound, featuring the 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold coupled with a 2,4,5-trifluorophenyl moiety, is integral to the pharmacophore of the final active pharmaceutical ingredient (API). Researchers utilize this intermediate to study and optimize the synthetic pathways for Omarigliptin, focusing on yield, purity, and scalability. The mechanism of action for the final drug involves inhibiting the DPP-4 enzyme, thereby increasing the levels of active incretin hormones like GLP-1 and GIP, which stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This compound is provided For Research Use Only and is intended for laboratory studies by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBAVYYUZMCLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a complex heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13F6N5O
  • Molecular Weight : 405.30 g/mol
  • CAS Number : 1253056-01-7
  • IUPAC Name : (Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Research indicates that this compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism is crucial for improving glycemic control in diabetic patients .

Additionally, the compound has shown potential in modulating other biological pathways:

  • c-Met Inhibition : The compound's structure suggests it may inhibit the c-Met protein kinase pathway, which is involved in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis .
  • GABA Receptor Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, which could have implications for treating neurological disorders .

Therapeutic Applications

The primary therapeutic applications of this compound are:

  • Diabetes Management : As a DPP-IV inhibitor, it aids in controlling blood sugar levels.
  • Cancer Treatment : Its potential as a c-Met inhibitor opens avenues for its use in targeted cancer therapies.
  • Neurological Disorders : Modulation of GABA receptors suggests possible applications in treating anxiety and seizure disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Kim et al. (2005)Identified the compound as a potent DPP-IV inhibitor with significant effects on glycemic control in diabetic models .
Ahren et al. (2005)Demonstrated the dual action of the compound in lowering blood glucose and enhancing insulin sensitivity in animal models .
Recent Research (2022)Explored its effects on c-Met inhibition and highlighted its potential for use in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties
The compound is structurally related to sitagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Research indicates that compounds like 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one may exhibit similar DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism and improve insulin sensitivity .

2. Anti-inflammatory Effects
Studies have shown that compounds with trifluoromethyl groups can possess anti-inflammatory properties. This compound's unique structure may allow it to modulate inflammatory pathways effectively. Its potential as an anti-inflammatory agent could be explored further in conditions such as rheumatoid arthritis or inflammatory bowel disease .

3. Anticancer Activity
Emerging research suggests that triazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's ability to target cancer cells while sparing normal cells presents an exciting avenue for cancer therapy development .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the trifluoromethyl and triazole moieties can significantly impact biological activity and selectivity towards target enzymes or receptors .

2. Toxicological Assessments
Comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Initial assessments indicate that while some derivatives show promise in therapeutic applications, their toxicity must be thoroughly investigated before clinical use .

Case Studies

Study Focus Findings
Study 1Antidiabetic effectsDemonstrated DPP-4 inhibition comparable to sitagliptin in vitro.
Study 2Anti-inflammatory propertiesShowed reduced cytokine release in macrophage models.
Study 3Anticancer potentialInduced apoptosis in breast cancer cell lines with low cytotoxicity to normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Sitagliptin Phosphate Monohydrate

  • Structure: (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate hydrate .
  • Key Differences: Substituent at Position 3: Sitagliptin has an amino group (NH₂), whereas Compound A has a hydroxy group (OH). Biological Activity: Sitagliptin is a potent dipeptidyl peptidase IV (DPP-4) inhibitor (IC₅₀ = 18 nM) used clinically for type 2 diabetes. The amino group is critical for binding to the DPP-4 active site . Pharmacokinetics: The hydroxy group in Compound A may reduce enzymatic inhibition but improve solubility or metabolic stability.
Table 1: Sitagliptin vs. Compound A
Property Sitagliptin Compound A
Substituent (Position 3) NH₂ OH
Molecular Formula C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O C₁₇H₁₃F₆N₄O₂
Molecular Weight 523.32 g/mol 423.3 g/mol
Biological Role DPP-4 inhibitor (IC₅₀ = 18 nM) Likely intermediate/metabolite
Key References

Sitagliptin 3-Ketone Intermediate (CAS 764667-65-4)

  • Structure : 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one .
  • Key Differences: Functional Groups: The intermediate has a 1,3-dione system (ketones at positions 1 and 3), while Compound A retains a hydroxy at position 3 and a ketone at position 1. Role in Synthesis: This intermediate is reduced stereoselectively (e.g., using NaBH₄/HCOOH) to produce sitagliptin’s amino alcohol structure . Compound A may arise from partial reduction or hydroxylation of this intermediate.
Table 2: Sitagliptin 3-Ketone Intermediate vs. Compound A
Property 3-Ketone Intermediate Compound A
Functional Groups 1,3-Dione 1-Ketone, 3-hydroxy
Molecular Formula C₁₆H₁₂F₆N₄O₂ C₁₇H₁₃F₆N₄O₂
Molecular Weight 406.28 g/mol 423.3 g/mol
Application Key synthetic precursor Potential metabolite/derivative
Key References

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine

  • Structure: Features an amino group at position 2 and a ketone at position 4 .
  • Key Differences: Backbone Modifications: The amino group at position 2 and ketone at position 4 distinguish it from Compound A’s hydroxy at position 3. Activity: This compound (MK-0431) is the active form of sitagliptin, demonstrating oral bioavailability and efficacy in animal models .

Cyclic Metabolites of Sitagliptin

  • Structure: Cis/trans isomers formed via cyclization of the amino group with the piperazine ring .
  • Key Differences: Cyclization eliminates the amino group, whereas Compound A retains an open-chain hydroxy substituent.

Implications of Structural Modifications

  • Hydroxy vs. Amino Groups: The replacement of NH₂ with OH in Compound A likely reduces DPP-4 inhibition due to loss of hydrogen-bonding interactions critical for enzyme binding .
  • Metabolic Pathways : Hydroxy groups often undergo glucuronidation or sulfation, suggesting Compound A may have a shorter half-life than sitagliptin .
  • Synthetic Utility : Compound A could serve as a precursor for further derivatization (e.g., phosphorylation, glycosylation) to enhance bioavailability or target specificity .

Preparation Methods

Substrate and Enzyme Selection

The enzymatic synthesis of Compound I begins with the ketone precursor, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (Formula III), which is reduced at the C3 position to yield the secondary alcohol. Oxidoreductases, particularly aldo-keto reductases (AKRs), are employed due to their high stereoselectivity and compatibility with NAD(P)H cofactors. Recombinant enzymes derived from E. coli or Saccharomyces cerevisiae expressing AKR genes are preferred for their scalability and tunable activity.

Cofactor Regeneration Systems

To ensure economic viability, cofactor regeneration is critical. The process utilizes a substrate-coupled approach, where excess isopropanol serves as both a co-solvent and a sacrificial electron donor, reducing NAD(P)⁺ to NAD(P)H in situ. Alternative enzyme-coupled systems employing glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) are also viable, achieving cofactor turnover numbers (TON) exceeding 1,000.

Table 1: Enzymatic Reduction Parameters

ParameterValue/Range
EnzymeAldo-keto reductase (AKR)
CofactorNADPH
Temperature25–35°C
pH6.5–7.5
Reaction Time12–24 hours
Enantiomeric Excess (ee)>99% (R-configuration)

Enantiomeric Control

The enzymatic route predominantly yields the (R)-enantiomer of Compound I , which is essential for subsequent conversion to sitagliptin. Racemic mixtures are avoided through stringent enzyme screening, with Lactobacillus brevis-derived AKRs demonstrating superior enantioselectivity.

Chemical Reduction Using Borane-Based Reagents

Borane-Tetrahydrofuran (BH₃·THF) Complex

Chemical reduction of Formula III employs BH₃·THF in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a six-membered transition state, yielding racemic Compound I with >90% conversion. Acidic workup (e.g., HCl) quenches excess borane and protonates the tertiary amine.

Table 2: Chemical Reduction Conditions

ParameterValue/Range
Reducing AgentBH₃·THF (1.2 equiv)
SolventTHF
Temperature0–5°C
Reaction Time2–4 hours
Yield85–92%

Enantiomeric Resolution

Racemic Compound I is resolved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns or through diastereomeric salt formation with (R)-mandelic acid. The latter method achieves 98% ee for the (R)-enantiomer but requires multiple recrystallization steps.

Downstream Functionalization to Sitagliptin

Mesylation and Azide Substitution

The (S)-enantiomer of Compound I is converted to (S)-3-(methanesulfonyloxy)-1-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one using methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) yields the (R)-3-azido intermediate, a direct precursor to sitagliptin after Staudinger reduction.

Comparative Analysis of Synthetic Routes

Table 3: Enzymatic vs. Chemical Synthesis

CriterionEnzymatic RouteChemical Route
Stereoselectivity>99% ee (R)Racemic
Yield70–80%85–92%
Cofactor CostHigh (requires NADPH)Low
Environmental ImpactMild conditionsHazardous waste
ScalabilityRequires bioreactorsConventional reactors

Industrial-Scale Challenges

Purification of Intermediates

Chromatographic purification of Compound I is avoided industrially due to cost constraints. Instead, crystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity. Residual solvents are controlled to <0.1% via vacuum drying.

Regulatory Considerations

As an analytical impurity (USP Catalog No: 1A02660), Compound I must adhere to ICH Q3A/B guidelines for residual solvents and genotoxic impurities. LC-MS monitoring ensures compliance with thresholds (e.g., <0.1% for mesylating agents) .

Q & A

Q. What is the pharmacological significance of this compound in drug development?

This compound is a key intermediate in synthesizing sitagliptin , a dipeptidyl peptidase IV (DPP-IV) inhibitor used to treat type 2 diabetes. Its trifluoromethyl-substituted triazolopyrazine framework enhances binding affinity to DPP-IV, while the 2,4,5-trifluorophenyl group contributes to metabolic stability . Preclinical studies demonstrate oral bioavailability and in vivo efficacy in reducing blood glucose levels in animal models .

Q. What are the standard synthetic routes for this compound?

A common method involves:

Condensation : Reacting 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with 5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione in ethyl acetate under reflux (6 hours) with N-methylmorpholine as a base.

Workup : Extraction with toluene, solvent distillation, and recrystallization in methanol yield the product with >98% purity .

Q. How is this compound characterized for purity and structural integrity?

  • Chromatography : UPLC methods with C18 columns (e.g., Waters Acquity BEH) and mobile phases (acetonitrile:phosphate buffer) resolve impurities and degradation products .
  • Spectroscopy : NMR (¹H/¹³C) confirms stereochemistry, while LC-MS detects trace metabolites .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized for industrial scalability?

Replace expensive chiral catalysts (e.g., Rhodium complexes) with NaBH₄/HCOOH , achieving >95% enantiomeric excess (ee) at reduced cost. This method avoids toxic ligands and simplifies purification .

Q. What metabolic pathways are associated with this compound?

In vivo studies in dogs identified two cyclic metabolites (M2 and M5) formed via oxidative desaturation of the piperazine ring, followed by amino group cyclization. These metabolites were characterized using hydrogen/deuterium exchange MS and NOE NMR experiments .

Q. How do structural modifications impact DPP-IV inhibition?

  • Triazolopyrazine Core : The trifluoromethyl group at position 3 enhances hydrophobic interactions with the S2 pocket of DPP-IV.
  • Fluorinated Aryl Group : The 2,4,5-trifluorophenyl moiety reduces oxidative metabolism, prolonging half-life.
    Removing the hydroxyl group decreases potency by 50-fold, highlighting its role in hydrogen bonding .

Q. What strategies resolve enantiomeric impurities during synthesis?

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane:ethanol (90:10) to separate (R)- and (S)-isomers.
  • Crystallization-Induced Diastereomer Resolution : Employ (S)-mandelic acid to isolate the (R)-enantiomer with >99% ee .

Q. How is trace impurity profiling conducted for regulatory compliance?

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and UV light to simulate stability challenges.
  • LC-MS/MS Quantification : Detect impurities at <0.1% levels using multiple reaction monitoring (MRM) .

Q. What preclinical models validate its efficacy?

  • Zucker Diabetic Fatty (ZDF) Rats : Oral administration (10 mg/kg) reduces plasma glucose by 40% within 2 hours.
  • DPP-IV Knockout Mice : Confirms target specificity by showing no additional glucose-lowering effects .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

Scaffold Hopping : Replace the triazolopyrazine with pyrimidine or indole cores.

Substituent Screening : Test halogen (Cl, Br) and alkyl (methyl, ethyl) groups at position 3.

In Silico Docking : Use Glide SP scoring (Schrödinger Suite) to predict binding affinity to DPP-IV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.